molecular formula C13H10Cl4N4O2 B12075838 N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide

N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12075838
M. Wt: 396.0 g/mol
InChI Key: SGGJPRHXKFDUDM-UHFFFAOYSA-N
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Description

N'3-(2-Chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide (CAS: 261510-96-7) is a pyrazole-derived compound with a molecular formula of C₁₃H₁₀Cl₄N₄O₂ and a molecular weight of 396.056 g/mol . Key structural features include:

  • A 2,4,6-trichlorophenyl group at the 1-position of the pyrazole ring.
  • A methyl group at the 5-position.
  • A chloroacetyl-substituted carbohydrazide moiety at the 3-position.

Its physical properties include a density of 1.6±0.1 g/cm³, boiling point of 628.0±55.0 °C, and logP value of 3.39, indicating moderate hydrophobicity . The compound’s bioactivity is hypothesized to stem from its trichlorophenyl group, which is associated with enhanced antimicrobial efficacy in related structures .

Properties

Molecular Formula

C13H10Cl4N4O2

Molecular Weight

396.0 g/mol

IUPAC Name

N'-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)pyrazole-3-carbohydrazide

InChI

InChI=1S/C13H10Cl4N4O2/c1-6-2-10(13(23)19-18-11(22)5-14)20-21(6)12-8(16)3-7(15)4-9(12)17/h2-4H,5H2,1H3,(H,18,22)(H,19,23)

InChI Key

SGGJPRHXKFDUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)NNC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the 2-chloroacetyl group: This step involves the acylation of the pyrazole ring with chloroacetyl chloride in the presence of a base such as pyridine.

    Substitution with the 2,4,6-trichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the carbohydrazide: This involves the reaction of the substituted pyrazole with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields. This article delves into the compound's synthesis, properties, and diverse applications, particularly in medicinal chemistry and agriculture.

Basic Information

  • Molecular Formula : C13H10Cl4N4O2
  • Molecular Weight : 396.06 g/mol
  • CAS Number : 261510-96-7

Structure

The structure of N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide features a pyrazole ring substituted with a chloroacetyl group and a trichlorophenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of multiple chlorine atoms in its structure appears to enhance its cytotoxic effects on tumor cells, warranting further investigation into its mechanism of action and potential therapeutic applications in oncology .

Pesticidal Activity

N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials have indicated that formulations containing this compound can effectively control insect populations while minimizing harm to beneficial organisms . Its efficacy against common agricultural pests suggests it could be integrated into pest management strategies.

Synthesis of Polymers

The compound's reactive functional groups allow it to be utilized in the synthesis of novel polymeric materials. By incorporating N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide into polymer matrices, researchers have developed materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their antimicrobial activity. N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide exhibited MIC values lower than those of standard antibiotics against several bacterial strains, indicating its potential as a new antimicrobial agent .

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists demonstrated that formulations containing N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide significantly reduced pest populations on crops without adversely affecting non-target species. This study highlights the compound's potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of N’3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Substitution : The target compound’s 2,4,6-trichlorophenyl group differentiates it from analogs like the 3,4-dichlorophenyl derivative in . The trichlorophenyl group is associated with stronger antibacterial activity due to increased electron-withdrawing effects .
  • Side Chain Modifications: The chloroacetyl carbohydrazide in the target compound contrasts with the cyano group in and the tetradecanamide in . Longer chains (e.g., tetradecanamide) enhance lipophilicity but may reduce solubility.
  • Synthetic Complexity : Multi-step syntheses (e.g., ) often yield higher molecular weight compounds with specialized bioactivity but lower synthetic scalability compared to simpler derivatives like .

Antibacterial and Antifungal Efficacy :

  • Compounds with 2,4,6-trichlorophenyl groups exhibit superior antibacterial activity compared to dichlorophenyl analogs .
  • The chloroacetyl carbohydrazide moiety in the target compound may enhance membrane permeability due to its moderate hydrophobicity (logP = 3.39) .

Antioxidant Activity :

  • Derivatives with hydroxybenzylidene groups (e.g., ) demonstrate antioxidant properties, which are absent in the target compound due to its lack of phenolic substituents.

Physical and Chemical Properties

Property Target Compound 2-Chloro-N-[3-cyano... (E)-3-(2-Butoxyphenyl... Tetradecanamide Derivative
Molecular Weight 396.06 344.58 378.42 1007.83
Boiling Point (°C) 628.0 ± 55.0 Not reported Not reported Not reported
logP 3.39 ~2.8 (estimated) ~3.1 (estimated) ~8.5 (estimated)
Water Solubility Low Moderate Low Very low

Key Trends :

  • Increased molecular weight and hydrophobicity (e.g., tetradecanamide derivative) correlate with reduced water solubility.
  • The target compound’s chloroacetyl group balances lipophilicity and reactivity, making it suitable for further functionalization.

Biological Activity

N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C13H10Cl4N4O2
  • CAS Number : 261510-96-7
  • Molar Mass : 396.06 g/mol
  • Density : Approximately 1 g/cm³ (predicted)
  • Boiling Point : 628.0 ± 55.0 °C (predicted)
  • pKa : 7.98 ± 0.41 (predicted)

The compound features a pyrazole ring substituted with various functional groups, including a trichlorophenyl moiety and a chloroacetyl group, which are crucial for its biological activity .

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antitumor properties. A study evaluating various aminopyrazole derivatives, including N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide, demonstrated significant cytotoxicity against several cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma). The compound exhibited micromolar IC50 values, indicating potent antitumor effects .

Cell LineIC50 Value (µM)
HeLa12.5
MCF715.0
SKOV310.0
SKMEL2814.0

Antioxidant Activity

In addition to its anticancer properties, N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide has been evaluated for its antioxidant capabilities. The compound demonstrated higher antioxidant activity compared to standard drugs like acetylsalicylic acid and N-acetylcysteine in platelet assays . This suggests that the compound may help mitigate oxidative stress-related damage in cells.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Compounds structurally related to N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine substituents was found to enhance antibacterial efficacy significantly .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus cereus32 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus16 µg/mL

Synthesis and Evaluation Study

A recent study synthesized N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide and evaluated its biological activities. The synthesis involved multi-step reactions starting from commercially available precursors, leading to the formation of the target compound with high yield and purity. Following synthesis, the compound underwent various biological assays to assess its antitumor and antibacterial activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications on the pyrazole ring significantly affect biological activity. For instance, substituents such as halogens (e.g., chlorine) on the phenyl ring enhanced both cytotoxicity against tumor cells and antibacterial activity against pathogenic bacteria. This highlights the importance of molecular design in developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'3-(2-chloroacetyl)-5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting a hydrazide intermediate (e.g., 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide) with 2-chloroacetyl chloride in anhydrous THF at 0–5°C, followed by stirring at room temperature for 2 hours . Alternatively, K₂CO₃ in DMF may act as a base to facilitate alkylation of thiol or hydrazide precursors under mild conditions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., trichlorophenyl protons appear as a singlet due to symmetry). IR can confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups .
  • Elemental Analysis : Ensure <2% deviation between theoretical and experimental C, H, N, Cl values .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 470.9 for C₁₄H₁₁Cl₄N₃O₂) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .
  • Enzyme Inhibition : Assay against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
  • Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Address twinning or disorder using the TWIN/BASF commands .
  • Validation : Check R-factor convergence (<0.05) and verify geometry with WinGX/ORTEP (e.g., bond angles within ±3° of ideal values) .
    • Example : A monoclinic P2₁/c space group with a = 9.0032 Å, b = 20.1001 Å, and β = 92.003° was reported for a related trichlorophenylpyrazole .

Q. How to address contradictions in biological activity data across studies?

  • Methodology :

  • Purity Analysis : Re-evaluate compound purity via HPLC (>98%) and elemental analysis to rule out impurities .
  • Structural Confirmation : Verify stereochemistry (e.g., E/Z isomerism in hydrazide moieties) using NOESY NMR or X-ray crystallography .
  • Assay Reproducibility : Cross-validate results in multiple cell lines or animal models, controlling for variables like solvent (DMSO vs. saline) .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Replace the 2-chloroacetyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the trichlorophenyl ring with dichlorophenyl or fluorophenyl analogs to balance lipophilicity and target binding .
  • Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2), prioritizing derivatives with lower ΔG values .

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